N-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-4-yl}methyl)-3-methoxy-N-methylpyrazin-2-amine
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Overview
Description
N-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-4-yl}methyl)-3-methoxy-N-methylpyrazin-2-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzodioxin ring, a piperidine ring, and a pyrazine ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-4-yl}methyl)-3-methoxy-N-methylpyrazin-2-amine typically involves multiple steps, starting with the preparation of the benzodioxin and piperidine intermediates. One common method involves the reaction of 1,4-benzodioxane-6-amine with various alkyl halides in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) as the solvent . This intermediate is then coupled with a pyrazine derivative under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-4-yl}methyl)-3-methoxy-N-methylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hyd
Properties
IUPAC Name |
N-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-24(20-21(26-2)23-8-7-22-20)14-16-5-9-25(10-6-16)15-17-3-4-18-19(13-17)28-12-11-27-18/h3-4,7-8,13,16H,5-6,9-12,14-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJKFIYDYLXZHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CC2=CC3=C(C=C2)OCCO3)C4=NC=CN=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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